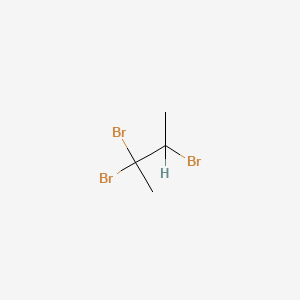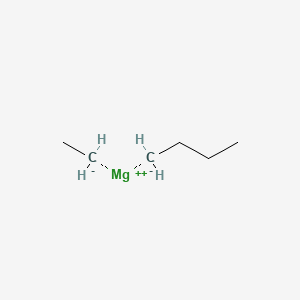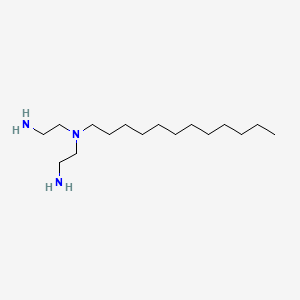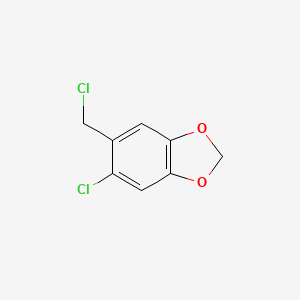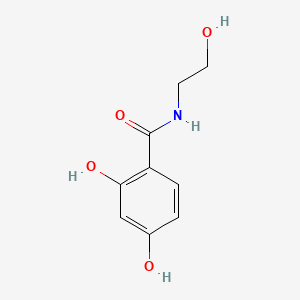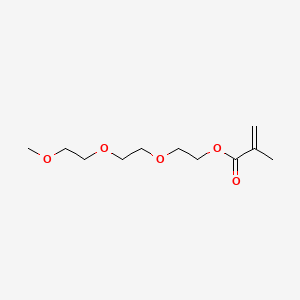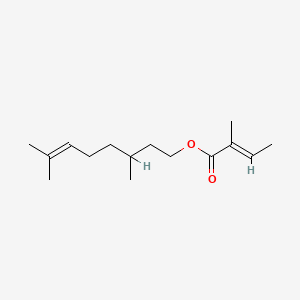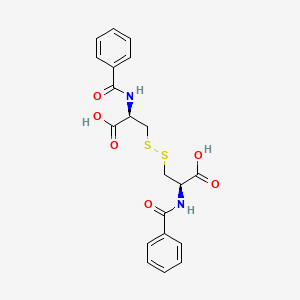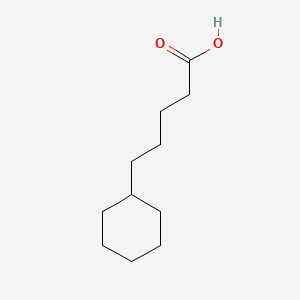
环己烷戊酸
概述
描述
Cyclohexanepentanoic acid, also known as 5-Cyclohexylvaleric acid, is an organic compound with the molecular formula C11H20O2. It is a carboxylic acid that features a cyclohexane ring attached to a pentanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
Cyclohexanepentanoic acid has several applications in scientific research:
Polymer Production: It is used as a growth medium for Pseudomonas oleovorans to produce polymers containing cyclohexyl units.
Wettability Studies: It is used in studies involving the adsorption of organic acids on carbonate rocks to alter wettability.
Biological Studies: It serves as a model compound in studies related to fatty acid metabolism and microbial degradation.
安全和危害
Cyclohexanepentanoic acid is classified as causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers One paper discusses the adsorption of Cyclohexanepentanoic acid on crushed marble at varying temperatures and ambient pressure . Another paper discusses the desorption experiments showing that the adsorption of Cyclohexanepentanoic acid on treated marble is stronger than that of stearic acid .
作用机制
Biochemical Pathways
Cyclohexanepentanoic acid may affect various biochemical pathways. One known application of Cyclohexanepentanoic acid is its use as a growth medium for Pseudomonas oleovorans for the production of polymers containing cyclohexyl units . This suggests that it may play a role in the metabolic pathways of certain microorganisms.
Result of Action
Given its known use in the production of polymers containing cyclohexyl units, it can be inferred that it may have significant effects at the molecular level . .
生化分析
Biochemical Properties
Cyclohexanepentanoic acid can be utilized by certain bacteria, such as Pseudomonas sp. ER28, as its sole carbon source This suggests that it interacts with specific enzymes and proteins within these organisms to be metabolized
Cellular Effects
Given its role as a carbon source for certain bacteria, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cyclohexanepentanoic acid is not fully understood. It is known to be metabolized by Pseudomonas sp. ER28, suggesting that it may bind to specific enzymes or proteins within these organisms
Metabolic Pathways
Cyclohexanepentanoic acid is known to be metabolized by Pseudomonas sp. ER28, suggesting that it is involved in specific metabolic pathways within these organisms
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanepentanoic acid can be synthesized through several methods:
Oxidation of Cyclohexylpentanol: This method involves the oxidation of cyclohexylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Grignard Reaction: Another method involves the reaction of cyclohexylmagnesium bromide with carbon dioxide, followed by acidification to yield cyclohexanepentanoic acid.
Hydrolysis of Nitriles: Cyclohexylpentanenitrile can be hydrolyzed under acidic or basic conditions to produce cyclohexanepentanoic acid.
Industrial Production Methods
In industrial settings, cyclohexanepentanoic acid is typically produced through the oxidation of cyclohexylpentanol due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
Cyclohexanepentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce cyclohexanepentanone.
Reduction: Reduction of cyclohexanepentanoic acid can yield cyclohexylpentanol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Cyclohexanepentanone: Formed through oxidation.
Cyclohexylpentanol: Formed through reduction.
Cyclohexylpentanoyl chloride: Formed through substitution with thionyl chloride.
相似化合物的比较
Cyclohexanepentanoic acid can be compared with other similar compounds, such as:
Cyclohexanebutyric acid: Similar structure but with a shorter carbon chain.
Cyclohexaneacetic acid: Contains a cyclohexane ring attached to an acetic acid chain.
Cyclohexanecarboxylic acid: Features a cyclohexane ring directly attached to a carboxyl group.
Uniqueness
Cyclohexanepentanoic acid is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications in polymer production and wettability studies.
属性
IUPAC Name |
5-cyclohexylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUHUYBRWUUAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208296 | |
| Record name | Cyclohexanepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-88-9 | |
| Record name | Cyclohexanepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanevaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanepentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the adsorption capacity of carbon xerogel for cyclohexanepentanoic acid compared to other naphthenic acids, and what factors influence this?
A2: Studies show that mesoporous carbon xerogel (CX) exhibits varying adsorption capacities for different naphthenic acids. [] While CX showed a high adsorption capacity for 5-phenylvaleric acid (87 mg/g) due to π–π interactions, its capacity for cyclohexanepentanoic acid was lower (61 mg/g). [] This suggests that the presence of an aromatic ring in the naphthenic acid structure enhances adsorption onto CX. The adsorption mechanism for all tested naphthenic acids, including cyclohexanepentanoic acid, primarily involved physisorption, with pore diffusion identified as the rate-limiting step. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


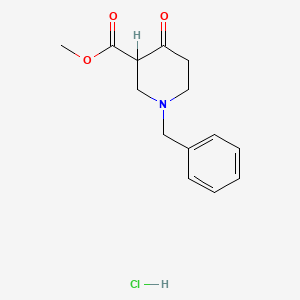
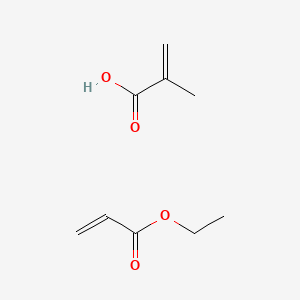
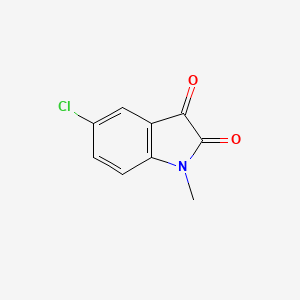
![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)
![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)
